(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC17549132
Molecular Formula: C8H8Cl3NO2
Molecular Weight: 256.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8Cl3NO2 |
---|---|
Molecular Weight | 256.5 g/mol |
IUPAC Name | (2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Standard InChI Key | VMYHAWIOLGVDRJ-OGFXRTJISA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is C₈H₇Cl₂NO₂·HCl, corresponding to a molecular weight of 256.5 g/mol . The compound’s IUPAC name emphasizes its R-configuration at the α-carbon, which is critical for its stereochemical interactions in biological systems. Key synonyms include MFCD04115776 and 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, with PubChem CID 24729686 providing access to its 2D and 3D structural representations .
The core structure consists of:
-
A 3,4-dichlorophenyl ring contributing to lipophilicity and electronic effects.
-
An α-amino group protonated under physiological conditions, forming a zwitterion with the carboxylic acid moiety.
-
A hydrochloride counterion improving aqueous solubility, crucial for formulation stability .
Synthesis and Manufacturing Approaches
Chiral Resolution
The R-configuration is achieved through chiral auxiliaries or enzymatic resolution. For instance, kinetic resolution using lipases or asymmetric hydrogenation of α-keto acids could yield enantiomerically pure product .
Physicochemical Properties
Acid-Base Behavior
The compound exhibits two ionizable groups:
-
Carboxylic acid (pKa ≈ 2.3–2.8): Comparable to phenylacetic acid derivatives .
-
Ammonium group (pKa ≈ 9.1–9.5): Similar to primary aliphatic amines .
These values dictate its zwitterionic form at physiological pH, influencing membrane permeability.
Solubility and Stability
As a hydrochloride salt, it demonstrates high water solubility (>50 mg/mL) but limited solubility in nonpolar solvents. The crystalline form is stable under anhydrous conditions but may hydrolyze in acidic or basic media . Storage recommendations include desiccated environments at 2–8°C to prevent deliquescence .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 256.5 g/mol | |
Melting Point | ~210–215°C (decomposes) | |
logP (Octanol-Water) | 1.8 (estimated) | |
Aqueous Solubility | >50 mg/mL (25°C) |
Pharmacological and Industrial Applications
Drug Intermediate
The compound serves as a precursor for κ-opioid receptor agonists, such as GR-89,696, where the 3,4-dichlorophenyl group enhances receptor binding affinity . Its chiral center is critical for mimicking endogenous peptide conformations.
Agricultural Chemistry
Patent literature highlights dichloro-substituted amino acids as growth regulators in livestock, improving lean meat deposition . While the exact mechanism remains unclear, structural analogs modulate metabolic pathways linked to fat metabolism .
Analytical Characterization
Spectroscopic Methods
-
NMR (¹H, ¹³C): Aromatic protons resonate at δ 7.4–7.6 ppm (doublets for Cl substituents), while the α-proton appears as a singlet near δ 4.1 ppm due to coupling with the amino group .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 219.0 (free acid) and 255.5 (HCl adduct) .
Table 2: Characteristic NMR Peaks
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Aromatic H (C3, C4) | 7.45–7.60 | Doublet |
α-CH(NH₂) | 4.10 | Singlet |
NH₃⁺ | 8.20 | Broad |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume